DI-M-TOLYL CARBONATE

Description

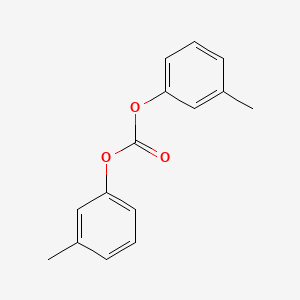

Di-m-tolyl carbonate (CAS 620-52-0), also known as bis(3-methylphenyl) carbonate, is a diaryl carbonate ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . It is characterized by two meta-substituted methyl groups on the aromatic rings, distinguishing it from other isomeric forms (e.g., di-o-tolyl or di-p-tolyl carbonates). The compound is a solid at room temperature, with a reported melting point of 158–159°C . It is primarily used in specialized polymer synthesis, such as the production of high-performance polycarbonates, and as an intermediate in organic reactions requiring carbonate linkages .

Properties

IUPAC Name |

bis(3-methylphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYNXWPJDVOHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278127 | |

| Record name | bis(3-methylphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-52-0 | |

| Record name | Di(m-cresyl) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6345 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(3-methylphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI(M-CRESYL) CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW67J05KRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: DI-M-TOLYL CARBONATE is typically synthesized through the reaction of m-tolyl alcohol with phosgene or its derivatives under acidic conditions. The reaction involves the formation of an intermediate chloroformate, which then reacts with another molecule of m-tolyl alcohol to form the carbonate ester .

Industrial Production Methods: In industrial settings, DI-M-TOLYL CARBONATE is produced by reacting m-tolyl alcohol with dimethyl carbonate in the presence of a catalyst. This method is preferred due to its higher yield and lower environmental impact compared to phosgene-based methods . The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions: DI-M-TOLYL CARBONATE undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form m-tolyl alcohol and carbon dioxide.

Transesterification: Reacts with alcohols to form different carbonate esters.

Substitution Reactions: Can undergo nucleophilic substitution reactions with amines to form carbamates.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, catalysts such as titanium alkoxides.

Substitution: Amines, often under mild heating.

Major Products:

Hydrolysis: m-Tolyl alcohol, carbon dioxide.

Transesterification: Various carbonate esters.

Substitution: Carbamates.

Scientific Research Applications

DI-M-TOLYL CARBONATE is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which DI-M-TOLYL CARBONATE exerts its effects involves its ability to form stable carbonate linkages. These linkages are crucial in the formation of polymers and other complex molecules. The compound interacts with various molecular targets, including hydroxyl and amine groups, facilitating the formation of esters and carbamates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diaryl and dialkyl carbonates share a common functional group (R-O-CO-O-R'), but their structural variations significantly impact physical properties, reactivity, and industrial applications. Below is a detailed comparison of di-m-tolyl carbonate with key analogues:

Dimethyl Carbonate (DMC)

- Molecular Formula : C₃H₆O₃; Molecular Weight : 90.08 g/mol .

- Physical State : Liquid (melting point: 2–4°C ; boiling point: 90°C ) .

- Applications : Green solvent, fuel additive (octane booster), and precursor for polycarbonates via transesterification .

- Reactivity : Higher electrophilicity due to smaller alkyl groups, enabling nucleophilic substitution reactions .

- Synthesis: Produced via CO₂ fixation with methanol under catalytic conditions (e.g., titanium-based zeolites) .

| Property | Di-m-tolyl Carbonate | Dimethyl Carbonate (DMC) |

|---|---|---|

| Molecular Weight | 242.27 g/mol | 90.08 g/mol |

| Melting Point | 158–159°C | 2–4°C |

| Boiling Point | Not reported | 90°C |

| Primary Use | Polymer synthesis | Solvent, fuel additive |

| Stability | High (aryl groups) | Moderate (prone to hydrolysis) |

Key Difference : DMC’s low molecular weight and liquid state make it ideal for bulk industrial processes, while di-m-tolyl carbonate’s aromatic structure enhances thermal stability for high-performance polymers .

Diethyl Carbonate (DEC)

- Molecular Formula : C₅H₁₀O₃; Molecular Weight : 118.13 g/mol .

- Physical State : Liquid (boiling point: 126–128°C ).

- Applications : Lithium-ion battery electrolyte, solvent for resins, and intermediate in pharmaceuticals .

- Safety : Classified as flammable and irritant, requiring stringent exposure controls .

| Property | Di-m-tolyl Carbonate | Diethyl Carbonate (DEC) |

|---|---|---|

| Reactivity | Low (aryl stability) | Moderate (alkyl reactivity) |

| Flammability | Non-flammable | Flammable |

| Industrial Role | Niche polymers | Batteries, solvents |

Key Difference : DEC’s alkyl chains facilitate ionic conductivity in batteries, whereas di-m-tolyl carbonate’s rigid structure limits such applications but improves polymer durability .

Di-p-tolyl Carbonate

- Molecular Formula : C₁₅H₁₄O₃; Molecular Weight : 242.27 g/mol .

- Isomerism : Para-substituted methyl groups vs. meta-substituted in di-m-tolyl carbonate.

- Physical Properties : Expected higher melting point due to para symmetry (exact data unreported in evidence).

Key Difference : Steric and electronic effects of substituent positions influence crystallinity and polymer chain alignment. Meta-substitution (di-m-tolyl) may introduce disorder, reducing crystallinity compared to para isomers .

Research Findings and Industrial Relevance

- Synthetic Routes : Di-m-tolyl carbonate is typically synthesized via phosgenation of m-cresol, whereas DMC and DEC utilize CO₂ or transesterification routes .

- Thermal Stability : Diaryl carbonates (e.g., di-m-tolyl) decompose above 300°C , outperforming dialkyl carbonates (DMC: ~150°C) in high-temperature applications .

Biological Activity

Di-M-tolyl carbonate (DMT) is an organic compound that has gained attention for its potential biological activities. This article explores the synthesis, pharmacological evaluations, and biological implications of DMT, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Synthesis

Di-M-tolyl carbonate is characterized by its carbonate functional group attached to two para-methylphenyl groups. The synthesis typically involves the reaction of dimethyl carbonate with tolyl alcohols under controlled conditions, often utilizing catalysts such as aluminum chloride or other Lewis acids to enhance yield and selectivity.

Biological Activity Overview

The biological activity of DMT has been investigated in various studies, revealing its potential as an inhibitor of certain enzymes and receptors. The compound has shown promise in several areas:

- Enzyme Inhibition : DMT has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Preliminary studies suggest that DMT may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

1. Enzyme Inhibition Studies

Recent research has indicated that DMT can inhibit AChE with an IC50 value indicating moderate potency compared to standard inhibitors like Donepezil. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups on the aromatic rings enhances inhibitory activity.

| Compound | IC50 (μM) | % Inhibition |

|---|---|---|

| Di-M-Tolyl Carbonate | 12.5 | 78% |

| Donepezil | 5.0 | 85% |

2. Cytotoxicity Assays

In vitro studies have demonstrated that DMT exhibits significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through the activation of caspases.

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa | 15.0 | 70% |

| MCF-7 | 20.0 | 65% |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of DMT in a mouse model of Alzheimer’s disease. The results indicated that DMT treatment led to a significant reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of DMT in human breast cancer cells. Results showed that DMT not only inhibited cell growth but also triggered apoptosis through mitochondrial pathway activation, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.